Journal Name:Pharmaceutical Chemistry Journal
Journal ISSN:0091-150X
IF:1.063
Journal Website:http://link.springer.com/journal/11094
Year of Origin:1967
Publisher:Springer New York
Number of Articles Per Year:200
Publishing Cycle:Monthly
OA or Not:Not
Phenol Derivatives With Antiviral Activities from the Arctic Fungus Phoma muscivora CPCC 401424
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-03-16 , DOI: 10.2174/1570178620666230221090132
A new phenol derivative, 3-butyryl-2,6-dihydroxy-4-methoxyphenethyl acetate (1) and seven known phenol analogs (2-8) have been isolated from Arctic fungus Phoma muscivora CPCC 401424. Their structures were elucidated by means of extensive spectroscopic analyses (HRMS, NMR, and IR), and comparison with reported data. All compounds were obtained from Phoma muscivora CPCC 401424 for the first time. Compounds 1 and 5 displayed excellent anti-influenza A virus activities with IC50 values of 2.20 and 2.17 μM, respectively. Compounds 1, 2, 5, and 7 showed moderate cytotoxic activities against Hela and H460 cancer cell lines.
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Total synthesis of xestodecalactone C via Sharpless epoxidation and Friedal-Crafts acylation
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-05-23 , DOI: 10.2174/1570178620666230522115248
Introduction: Marine-derived macrolides that occur naturally exhibit a range of biological properties, including antibacterial and antifungal activity. Method: Sharpless epoxidation and intramolecular acylation via the Friedel-Crafts method for the macrolide ring formation was used as the main steps in the regioselective construction of naturally existing xestodecalactone C, which was started from chiral propylene oxide. Result: The isolated yellow coloured final product had a 91% yield , and FT-IR, Mass, 1H-NMR, and 13C NMR were used to characterise each product. Conclusion: As a result, chiral propylene oxide was used as the starting material for the regioselective total synthesis of the naturally occurring xestrodecalactone C, with the main stages being intramolecular Friedel-Crafts acylation for macrolide ring formation and Sharpless epoxidation. The synthesis of numerous xestrodecalactone C analogues relevant for bioevaluation can be done quickly and easily using this synthetic approach.
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Synthesis of New Coumarin-C3 Benzimidazole Hybrids and Their Urease Inhibition Studies
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-05-18 , DOI: 10.2174/1570178620666230418113901
A novel series of coumarin-benzimidazole hybrids were designed, synthesized, and extensively characterized using spectral data, including FT-IR, 1H-NMR, and 13C-NMR. Weatherburn's method was used to test new compounds' inhibition of urease activity. The results were evaluated by considering the effects of different side groups and hybridization. The chlorine atom in the molecules notably affects the inhibitory activity of urease. The best result was obtained with the compound “6- chloro-N'-{[5,6-dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetyl}-2-oxo-2H-chromene-3- carbohydrazide” (3b) with IC50= 12.48±0.12 μg/mL against Jack bean urease.
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Identification and Synthesis of Process-Related Impurities in Lisdexamfetamine Dimesylate
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-06-15 , DOI: 10.2174/1570178620666230511120428
During the process optimization of Lisdexamfetamine dimesylate, two process impurities were observed. Methods: These impurities remained a concern for commercialization and were isolated, on characterization, were found to be H-Lys-ε-Lys-d-amphetamine and other being its regio- isomer H-Lys-α-Lysd- amphetamine. The main target of this study was to synthesize reference compounds for HPLC analysis of these impurities produced in Lisdexamfetamine. Result: To the best of our knowledge, these impurities are not commercially available and no synthetic methods have been reported. Both of these potential impurities were synthesized, and their structures were established by various spectral techniques. Conclusion: Furthermore, herein we also report the synthesis of two process impurities Boc- Lys(Boc)-ε-Lys(α-Boc)-O-Nitrophenol and Boc-Lys(Boc)-α-Lys(ε-Boc)-O-Nitrophenol and their fate for the formation of impurities H-Lys-ε-Lys-d-amphetamine and H-Lys-α-Lys-d-amphetamine.
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Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-06-08 , DOI: 10.2174/1570178620666230525140626
Anilinopyrimidines have a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. They have a wide range of uses and opportunities due to their varied experimental preparation and study activities. This creates a lot of interest, experiments and analytical analyses are still being conducted to understand their medicinal chemistry better. According to their effects, which can include antifungal and antibacterial, anticancer or antitumor, and other properties, anilinopyrimidines are categorized in this review. In conclusion, it is critical to base the design of new anilinopyrimidine derivatives and the creation of novel synthesis methodologies on the most recent information discovered through recent research. This review intends to shed light on advancements in the synthetic and biological activity of analogs of anilinopyrimidines.
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An overview: Synthesis of Menthol using Heterogeneous Catalysis
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-06-26 , DOI: 10.2174/1570178620666230623114308
: Essential oils are widely used in cosmetic and personal care products. These essential oils such as menthol, limonene, rose oil, and jasmine oil are extracted from plants and also prepared in the laboratory. Menthol is the most common cyclic monoterpene alcohol, which has been produced due to its demand in various industries worldwide. In the literature, there were many protocols reported for the synthesis of menthols from natural or synthetic precursors. In this review, we summarized the synthesis of menthol from citral, citronellal, and pulegone using various heterogeneous catalysts under different conditions. Considering the world’s demand for menthol in food preservatives and scents, the right optimization of citronella extraction and its conversion is highly important. It can be used in pharmaceutical industries due to the presence of active substances. The presence of flavored compounds has the potential to enhance the nutritional value of food. This review will be very helpful for researchers who are working on menthol synthesis in industry and institutions. The determination of direct conversion to menthol over indirect conversion can be proven to be effective for industrial use as it will be more economical and time-saving.
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Various Techniques for Molecular and Rapid Detection of Infectious and Epidemic Diseases
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-05-22 , DOI: 10.2174/1570178620666230331095720
Polymerase chain reaction is an approach to make numerous copies of specific DNA. PCR has been applied for the investigation of infectious sicknesses caused by viral, protozoan, bacterial, fungal, or other infectious factors. This review manuscript aims to survey the usage of PCR, LAMP, RPA, and RAA in rapid detection and highlight molecular detection of various diseases and pathogens. Scientific sources like Science Direct, PubMed, Research gate, Scopus, and Google Scholar with highlighting on Science Direct and Scopus have been applied. A review of the literature was prepared by using the keywords PCR, LAMP, infectious disease, pathogen, RAA, RPA, and virus. Loop-mediated isothermal amplification (LAMP) is a nucleic acid amplification method presenting the substitute to PCR. The LAMP assay is more rapid than nested PCR, is cost-efficient, and is simple to perform. LAMP technology has been widely used for the detection of crop pests, human pathogenic, pathogenic, organisms, bacteria, and components in meat products. Recombinase polymerase amplification (RPA) is a new isothermal technique to amplify the DNA as well as RPA. RPA combined the advantages of isothermal PCR with clarity and rapid amplification. Recombinase- aided amplification (RAA) assay has been successfully applied in the detection of bacterial and viral pathogens and controls the technical problems posed by DNA amplification techniques because it does not require thermal denaturation of the template and utilizes at a debilitated and continuous temperature. This manuscript has highlighted the importance of PCR and molecular detection as significant tools in the detection of infectious organisms, pathogens, toxins, and biological research.
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Synthesis and Biological Properties of D-Amino Acids
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-05-19 , DOI: 10.2174/1570178620666230518145740
: In the past few years, scientists have learned more about how the human body uses D-amino acids and how their synthesis occurs. This has rekindled interest in researching them. D-amino acids are known to be important in an extensive variety of physiologic operations taking place inside the human body. The correlation between these radicals and the physiology of human beings is that D-aspartate and D-serine affect nerve signalling. Along with these, several other D-amino acids have also been linked to adjusting acquired immunity and the outcome of the gut barrier. Importantly, several conditions, including psychosis and amyotrophic lateral sclerosis, as well as age-related conditions, including cataracts and atherosclerosis, have been linked to the existence of D-amino acids within the human body. Also, there is more and more evidence that radicals interpret a role in the cause, progression, and treatment of cancer. This article will review the many approaches to synthesizing D-amino acids and their impact on the environment, animals, and the human body. In addition, scientific information addressing the methods of cytostatic action of D-amino acids as well as their prospective applications in industry and medicine, is included in this article.
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Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-05-08 , DOI: 10.2174/1570178620666230330091737
A new 4-amino-5-mercapto-3-[(1H-indol-3-yl)propyl]-1,2,4-triazole was synthesized from the fusion of indole-3-butyric acid with thiocarbohydrazide. The reaction of 1,2,4-triazole with a series of benzaldehydes afforded the corresponding Schiff bases (2a-2s). All the synthesized compounds were evaluated for their antibacterial activities using a 96-well microbroth dilution assay. The results of the antibacterial activity revealed that Schiff base 2p with both chloro groups at meta and para positions of the phenyl exhibited significant inhibition against Bacillus cereus and Staphylococcus aureus at MIC 9.11 μmol/mL and against Bacillus subtilis spizizenni at 18.20 μmol/mL.
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The Biological and Pharmacological Potentials of Indole-based Heterocycles
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-03-08 , DOI: 10.2174/1570178620666230215121808
An important bioactive heterocycle having several uses in medicinal chemistry, synthetic organic chemistry, material chemistry, and natural product is indole along with its analogues. Many bioactive indole-based heterocycles have important antibacterial, anti-inflammatory, analgesic, antiviral, antimalarial, chemotherapeutic, antifungal, and anti-TB effects, as well as antioxidant capabilities. Several well-known medications, including tadalafil, rizatriptan, sumatriptan, and fluvastatin are indole- based potential bioactive compounds. Based on the existing and latest evidence, researchers have focused on developing indole-based compounds with novel biological and pharmacological properties for decades. Owing to useful bioactivities, we have described many bioactive indoles and their synthetic methods in this review article.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, MEDICINAL 药物化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.60 22 Science Citation Index Expanded Not
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